molecular formula C14H16ClN3O B12202769 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one CAS No. 16189-63-2

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one

Cat. No.: B12202769
CAS No.: 16189-63-2
M. Wt: 277.75 g/mol
InChI Key: PVROVPCABVMHJO-UHFFFAOYSA-N
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Description

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group, a diethylamino group, and a phenyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with N,N-diethylsalicylaldehyde in the presence of an acidic catalyst. The reaction is carried out in an ethanol medium and refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(diethylamino)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its diethylamino group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

16189-63-2

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

4-chloro-5-(diethylamino)-2-phenylpyridazin-3-one

InChI

InChI=1S/C14H16ClN3O/c1-3-17(4-2)12-10-16-18(14(19)13(12)15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

PVROVPCABVMHJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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